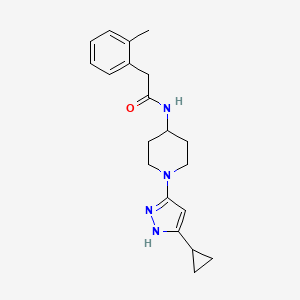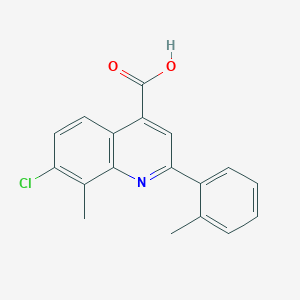![molecular formula C17H19Cl2N3O2 B2676524 1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-98-6](/img/structure/B2676524.png)
1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H19Cl2N3O2 and its molecular weight is 368.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Amplifier of Phleomycin
The compound has been studied in relation to its potential as an amplifier of phleomycin, a chemotherapeutic agent. Research has shown that derivatives of this compound, such as β-dimethylaminoethylthio, β-dimethylaminoethylamino, β-dimethylaminoethoxy, and γ-dimethylaminopropylamino derivatives, exhibit activity against Escherichia coli, suggesting potential applications in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Cytotoxic Activity
The compound and its derivatives have also been explored for their cytotoxic properties. A study reported the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them for growth inhibitory properties against various cancer cell lines. The findings indicated potent cytotoxicity, with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003).
Antimicrobial Activity
Compounds synthesized from derivatives of 1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide have been studied for their antimicrobial activities. For instance, some newly synthesized compounds were screened in vitro and showed promising antimicrobial properties (Gad-Elkareem et al., 2011).
Spectroscopic Investigation
Spectroscopic studies of derivatives of this compound have provided insights into their structural and electronic properties. For instance, 1H NMR, UV/V1S absorption, and fluorescence spectroscopy studies have been conducted to understand the conjugation and conformational properties of these compounds (Fischer et al., 1988).
Synthesis and Chemical Transformations
The compound has been the subject of various synthetic studies, exploring its chemical transformations and the synthesis of novel derivatives. These studies are significant for understanding the reactivity and potential applications of the compound in different chemical contexts (Zupančič et al., 2009).
Catalyst in Chemical Reactions
Derivatives of this compound have been used as catalysts in chemical reactions, demonstrating their potential in facilitating various organic transformations. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, has been used as a recyclable catalyst for acylation of alcohols and phenols (Liu et al., 2014).
Molecular Docking and Screening
The compound and its derivatives have been the subject of molecular docking studies, which are crucial for understanding their interactions with biological molecules. This kind of research is instrumental in drug discovery and development (Flefel et al., 2018).
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-21(2)10-8-20-16(23)12-5-4-9-22(17(12)24)11-13-14(18)6-3-7-15(13)19/h3-7,9H,8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEAFRFJDIIHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
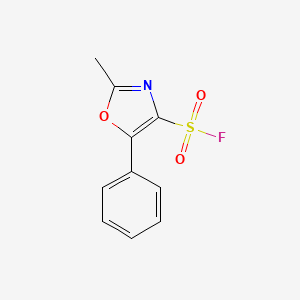
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2676443.png)


![N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676452.png)
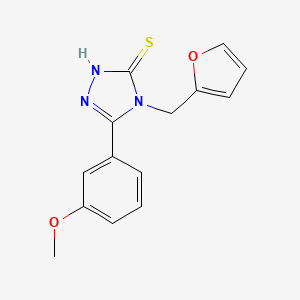
![7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2676456.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2676457.png)
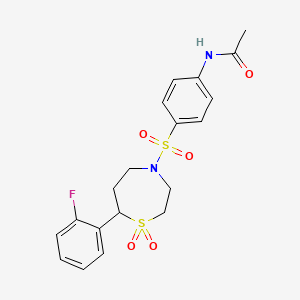
![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide](/img/structure/B2676462.png)
